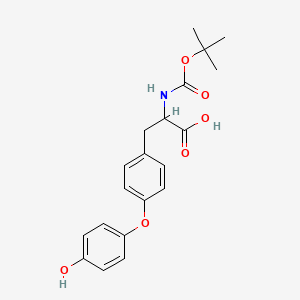

Boc-DL-thyronine

Beschreibung

BenchChem offers high-quality Boc-DL-thyronine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-DL-thyronine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[4-(4-hydroxyphenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-20(2,3)27-19(25)21-17(18(23)24)12-13-4-8-15(9-5-13)26-16-10-6-14(22)7-11-16/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQLVQSODALTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of the Boc Protecting Group in the Synthesis and Derivatization of Thyronine

An In-Depth Technical Guide

Abstract

The chemical synthesis and modification of thyronine and its derivatives are fundamental to the development of novel therapeutics for thyroid-related disorders and for creating sophisticated tools for biological research. Thyronine's polyfunctional nature, featuring a reactive α-amino group, a carboxyl group, and a phenolic hydroxyl group, presents a significant synthetic challenge, necessitating a robust and selective chemical protection strategy. This technical guide provides an in-depth analysis of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in the synthetic chemistry of thyronine derivatives. We will explore the chemical principles of Boc protection, its strategic advantages, detailed mechanisms of application and removal, and its critical role in enabling the precise chemical manipulation required in modern drug development and scientific research.

The Synthetic Challenge of Thyronine Derivatives

Thyronine and its iodinated forms, such as thyroxine (T4) and triiodothyronine (T3), are crucial hormones that regulate metabolism. The synthesis of analogs of these compounds is a key strategy for developing drugs with improved pharmacokinetic profiles or for probing the structure-activity relationships of thyroid hormone receptors.[1][2] However, the simultaneous presence of three reactive functional groups—the primary amine, the carboxylic acid, and the phenolic hydroxyl group—requires a strategic approach to avoid unwanted side reactions and polymerization.[3][4]

To achieve regioselective modification at either the carboxyl or hydroxyl terminus, the highly nucleophilic α-amino group must be temporarily masked.[5][6] This is the essential role of a protecting group. An ideal protecting group must be:

-

Easy to introduce in high yield.

-

Stable under the reaction conditions required for modifying other parts of the molecule.

-

Easy to remove in high yield without affecting the newly modified structure.

The Boc group fulfills these criteria exceptionally well, making it a prevalent choice in the synthesis of complex molecules like thyronine derivatives.[4][]

The Boc Group: A Versatile Shield for Amines

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group prized for its unique stability and cleavage characteristics.[8] It is stable under a wide array of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles, which makes it highly versatile.[9]

The key feature of the Boc group is its lability under mild acidic conditions.[10][] This acid-sensitivity allows for its selective removal in the presence of other protecting groups that are cleaved under different conditions (e.g., base-labile Fmoc group or hydrogenolysis-labile Cbz group). This concept, known as orthogonal protection , is a powerful strategy in multi-step organic synthesis, enabling chemists to deprotect and modify specific functional groups in any desired order.[6][12][13] In the context of thyronine, one could protect the amine with Boc, the carboxylic acid as a methyl ester, and proceed to modify the phenolic hydroxyl group. The Boc group could then be removed without affecting the ester.

Mechanism of Action: Protection and Deprotection

N-Boc Protection of Thyronine

The standard procedure for introducing the Boc group onto the α-amino group of thyronine involves a reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[14] The reaction is typically performed in the presence of a base, which deprotonates the amino group, thereby increasing its nucleophilicity.[14][15]

The mechanism proceeds via a nucleophilic acyl substitution:

-

The deprotonated amino group of the thyronine derivative acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O.[16][17]

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. The evolution of CO₂ gas helps drive the reaction to completion.[10][16]

Figure 1: Logical flow of the N-Boc protection of thyronine.

Acid-Catalyzed Deprotection

The removal of the Boc group is efficiently achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[14][15] Hydrochloric acid (HCl) in an organic solvent is also frequently used.[18][19]

The deprotection mechanism is an acid-catalyzed hydrolysis of the carbamate:

-

The carbonyl oxygen of the Boc group is protonated by the acid.[14][16]

-

This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[20]

-

The carbamic acid spontaneously decarboxylates (loses CO₂) to release the free amine.[16][20]

-

The liberated amine is protonated by the excess acid in the medium, typically yielding an amine salt (e.g., an ammonium trifluoroacetate salt).[20]

Figure 2: Logical flow of the acid-catalyzed deprotection of N-Boc-thyronine.

Experimental Protocols and Considerations

The following sections provide standardized, step-by-step methodologies for the protection and deprotection of thyronine derivatives.

Protocol: N-Boc Protection of DL-Thyronine

This protocol describes a general procedure for the N-protection of thyronine using Boc anhydride.

Materials:

-

DL-Thyronine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH)

-

Dioxane (or THF)

-

Water (deionized)

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve DL-Thyronine (1 equivalent) in a 1:1 mixture of dioxane and 1 M NaOH (aq) solution. Stir at room temperature until fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (dioxane).

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-DL-thyronine, which can be purified further by crystallization or column chromatography.

Protocol: Deprotection of N-Boc-Thyronine

This protocol details the removal of the Boc group using trifluoroacetic acid.

Materials:

-

N-Boc-DL-Thyronine

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Diethyl ether (cold)

Procedure:

-

Dissolve N-Boc-DL-Thyronine (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 10-20 equivalents, often used as a 25-50% solution in DCM) to the stirred solution.[14]

-

Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.[20]

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the thyronine trifluoroacetate salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation: Boc Protection & Deprotection Conditions

The choice of reagents and conditions can be tailored based on the specific substrate and the presence of other sensitive functional groups.

| Process | Reagent(s) | Solvent(s) | Temp. | Time | Typical Yield | Notes |

| Protection | (Boc)₂O, NaOH/Na₂CO₃ | Dioxane/H₂O, THF/H₂O | 0°C to RT | 12-24 h | >90% | Standard and highly effective method for amino acids.[14][21] |

| Protection | (Boc)₂O, TEA/DMAP | Acetonitrile, DCM | RT | 2-12 h | >95% | Anhydrous conditions, suitable for water-sensitive substrates.[19] |

| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 1-3 h | >95% | Most common and efficient method; volatile byproducts.[][14] |

| Deprotection | 4 M HCl in Dioxane | Dioxane | RT | 1-4 h | >90% | Provides the hydrochloride salt directly; non-volatile acid.[19] |

| Deprotection | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12-24 h | Variable | Milder Lewis acid condition, can offer different selectivity.[15] |

Application in Drug Development and Research

The ability to selectively protect the amino group of thyronine is a critical enabling step in the synthesis of novel thyroid hormone analogs. With the amine safely masked as a Boc-carbamate, chemists can perform a wide range of modifications on other parts of the molecule.[4][22]

Figure 3: General workflow for synthesizing a thyronine analog using Boc protection.

This strategy allows for:

-

Esterification of the carboxylic acid: To create pro-drugs that may improve oral bioavailability.

-

Modification of the phenolic hydroxyl group: To synthesize ethers or other derivatives that can alter receptor binding affinity or selectivity.

-

Alterations to the aromatic rings: Such as introducing different substituents to probe the electronic and steric requirements of the hormone's biological targets.

By providing a reliable method to temporarily deactivate the amine, the Boc group has become an indispensable tool, significantly enhancing the efficiency and precision of synthesizing complex thyronine-based drug candidates and research compounds.[22]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal and strategic role in the synthetic chemistry of thyronine derivatives. Its robust stability under a variety of non-acidic conditions, combined with its clean and efficient removal under mild acidolysis, provides the orthogonality required for complex, multi-step synthetic campaigns. By enabling the selective masking of the α-amino group, the Boc group empowers researchers, scientists, and drug development professionals to precisely engineer novel thyronine analogs, thereby accelerating the discovery of new therapeutics and advancing our understanding of thyroid hormone biology.

References

- The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. (n.d.). Benchchem.

- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (n.d.). Benchchem.

- A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.

- Orthogonal Protection Definition - Organic Chemistry Key Term. (n.d.). Fiveable.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.

- Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. (2024). Proprep.

- Protecting Groups and Orthogonal Protection Strategies. (n.d.).

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.

- tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.

- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.

- BOC-Amino Acids. (n.d.). BOC Sciences.

- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025).

- Protective Groups. (n.d.). Organic Chemistry Portal.

- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.

- Protecting group. (n.d.). In Wikipedia.

- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. (n.d.). Benchchem.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH.

- BOC Protection and Deprotection. (2025). J&K Scientific LLC.

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.

- Synthesis of thyroxine: Biomimetic studies. (2025). ResearchGate.

- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025). Nanjing Tengxiang Import & Export Co. Ltd.

- Process of preparing triiodinated analogs of thyronine. (1962). Google Patents.

- Synthesis and biological activity of some triiodinated analogues of thyroxine. (2025). ResearchGate.

Sources

- 1. US3046306A - Process of preparing triiodinated analogs of thyronine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. proprep.com [proprep.com]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. media.neliti.com [media.neliti.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. fiveable.me [fiveable.me]

- 13. Protective Groups [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jk-sci.com [jk-sci.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 18. Amine Protection / Deprotection [fishersci.co.uk]

- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Amine Protection / Deprotection [fishersci.dk]

- 22. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

A Comprehensive Technical Guide to the Chemical Properties and Solubility of Boc-DL-Thyronine

Introduction

Boc-DL-thyronine, a derivative of the thyroid hormone precursor thyronine, is a crucial reagent in various fields of biochemical and pharmaceutical research. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for precise control during complex chemical syntheses, particularly in peptide chemistry and the development of novel thyromimetics. Understanding the fundamental chemical properties and solubility profile of this compound is paramount for its effective handling, storage, and application in experimental workflows. This guide provides a detailed examination of the physicochemical characteristics of Boc-DL-thyronine, offering practical insights and methodologies for researchers, scientists, and professionals in drug development.

Core Chemical Properties of Boc-DL-Thyronine

The structural integrity and reactivity of Boc-DL-thyronine are defined by its core chemical properties. These parameters influence its behavior in different chemical environments and are essential for designing synthetic routes and analytical methods.

Molecular Structure and Identity

The foundational step in understanding any chemical entity is to characterize its molecular structure. The Boc protecting group is attached to the alpha-amino group of the DL-thyronine backbone.

Caption: Chemical Structure of Boc-DL-Thyronine

The presence of the bulky and lipophilic tert-butyl group significantly impacts the molecule's overall polarity and, consequently, its solubility.

Physicochemical Data Summary

A quantitative understanding of the physicochemical properties of Boc-DL-thyronine is critical for its application. While experimental data for this specific compound is not extensively published, we can infer certain properties from its structure and data available for related compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₂₀H₂₃NO₆ | [] |

| Molecular Weight | 373.40 g/mol | [] |

| Appearance | White to off-white solid | General observation for similar compounds. |

| Melting Point | Not available | Data for related compounds like DL-Thyroxine (235-236 °C) and Boc-L-tyrosine (133-135 °C) suggest a relatively high melting point.[][3] |

| pKa | Not available | The carboxylic acid group is expected to have a pKa around 2-3, while the phenolic hydroxyl group will have a pKa around 9-10. The Boc-protected amino group is not basic. |

| LogP | Not available | The presence of the lipophilic Boc group and the aromatic rings suggests a moderately high LogP value, indicating a preference for non-polar environments. |

Solubility Profile of Boc-DL-Thyronine: A Practical Guide

The solubility of a compound is a critical parameter that dictates its utility in various experimental settings, from in vitro assays to synthetic reactions. The solubility of Boc-DL-thyronine is influenced by the interplay of its non-polar (Boc group, aromatic rings) and polar (carboxylic acid, hydroxyl group, ether linkage) functionalities.

General Solubility Characteristics

Based on the solubility of structurally similar compounds, such as other Boc-protected amino acids and thyronine derivatives, a general solubility profile for Boc-DL-thyronine can be predicted:

-

High Solubility in Organic Solvents: Boc-DL-thyronine is expected to be readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] This is a common characteristic of many Boc-protected amino acids.

-

Moderate Solubility in Alcohols: Solubility in alcohols like methanol and ethanol is likely to be moderate.

-

Sparingly Soluble in Aqueous Solutions: Due to the hydrophobic nature of the Boc group and the thyronine backbone, Boc-DL-thyronine is expected to have low solubility in neutral aqueous solutions.[4]

-

pH-Dependent Aqueous Solubility: The solubility in aqueous media is highly dependent on the pH.

-

In alkaline solutions (pH > pKa of the carboxylic acid and phenolic hydroxyl group), the molecule will be deprotonated, forming a more soluble salt.

-

In acidic solutions (pH < pKa of the carboxylic acid), the molecule will be in its neutral, less soluble form.

-

Qualitative Solubility Data

The following table provides a predicted qualitative solubility profile for Boc-DL-thyronine in common laboratory solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The hydrophobic nature of the Boc group and aromatic rings limits solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of solvating both polar and non-polar moieties. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, it is an effective solvent for many organic compounds. |

| Methanol | Moderately Soluble | A polar protic solvent that can interact with the polar groups. |

| Ethanol | Moderately Soluble | Similar to methanol, but slightly less polar. |

| Dichloromethane (DCM) | Slightly Soluble | A non-polar solvent that may have limited ability to solvate the polar groups. |

| Acetonitrile | Slightly Soluble | A polar aprotic solvent, but generally less effective than DMSO or DMF for this class of compounds. |

Experimental Protocol for Determining the Solubility of Boc-DL-Thyronine

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of Boc-DL-thyronine in various solvents.

Objective

To quantitatively determine the solubility of Boc-DL-thyronine in a range of aqueous and organic solvents at a specified temperature.

Materials

-

Boc-DL-thyronine

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, DMSO, DMF, Methanol, Ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Boc-DL-thyronine (e.g., 10 mg) into several vials.

-

Add a known volume of each test solvent (e.g., 1 mL) to the respective vials. The amount of solid should be sufficient to ensure that not all of it dissolves.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Sample Preparation for Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute an aliquot of the clear supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Boc-DL-thyronine of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

-

Inject the diluted sample supernatant and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of Boc-DL-thyronine in each solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Equilibrium Confirmation: Taking samples at multiple time points during the equilibration phase confirms that a true equilibrium has been reached.

-

Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the quantification.

-

Replicate Analysis: Performing the experiment in triplicate for each solvent provides statistical confidence in the obtained solubility values.

Conclusion

References

-

PubChem. tert-Butoxycarbonyl-tyrosine. [Link]

Sources

Boc-DL-thyronine mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Boc-DL-thyronine

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of Boc-DL-thyronine, a synthetic derivative of the thyroid hormone backbone. Given that Boc-DL-thyronine is primarily characterized as a protected synthetic intermediate, direct data on its biological activity is scarce. Therefore, this document is structured not as a review of established mechanisms, but as a methodological whitepaper for researchers. We will first deconstruct the molecule's features in the context of canonical thyroid hormone signaling. Subsequently, we will present a series of detailed, field-proven protocols to systematically evaluate its potential interactions with cellular uptake machinery, nuclear thyroid hormone receptors (TRs), and downstream genomic and phenotypic endpoints. The overarching objective is to equip drug development professionals and research scientists with the necessary experimental designs and rationale to rigorously test the hypothesis of Boc-DL-thyronine's biological activity, or lack thereof, in vitro.

Part 1: Foundational Concepts: Thyroid Hormone Signaling and the Nature of Boc-DL-thyronine

The Canonical Thyroid Hormone Signaling Pathway

Thyroid hormones (THs), primarily 3,5,3'-triiodo-L-thyronine (T3) and its prohormone L-thyroxine (T4), are fundamental regulators of development, metabolism, and growth.[1] Their cellular action is a multi-step process that begins with transport across the cell membrane via specific transporters.[2] Inside the cell, T4 is often converted to the more biologically active T3 by deiodinase enzymes.[2]

The genomic effects of T3 are mediated by nuclear thyroid hormone receptors (TRs), which belong to the nuclear receptor superfamily of ligand-activated transcription factors.[3] There are two primary TR genes, TRα and TRβ, which encode several receptor isoforms.[4] These receptors bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes.[3]

TRs typically form heterodimers with the Retinoid X Receptor (RXR).[1][4] In the absence of T3, the TR-RXR complex is bound to TREs and actively represses gene transcription by recruiting a complex of corepressor proteins (e.g., NCoR, SMRT).[5] The binding of T3 to the ligand-binding domain (LBD) of the TR induces a significant conformational change in the receptor.[3][6] This structural shift leads to the dissociation of corepressors and the subsequent recruitment of coactivator proteins, which then promote the transcription of the target gene.[1][5]

Caption: Proposed experimental workflow for investigating Boc-DL-thyronine.

Part 3: Assessment of Downstream Cellular Effects

If, contrary to the primary hypothesis, Boc-DL-thyronine shows some interaction with TRs, the final step is to assess its impact on endogenous cellular processes.

Analysis of Endogenous Target Gene Expression

Experimental Protocol: Quantitative PCR (qPCR) for T3-Responsive Genes

-

Objective: To measure changes in the mRNA levels of known T3 target genes following treatment with Boc-DL-thyronine.

-

Materials: A T3-responsive cell line (e.g., HepG2 human hepatoma cells or primary cerebrocortical cells), [7]Boc-DL-thyronine, T3, RNA extraction kit, reverse transcription reagents, qPCR master mix, and primers for target genes (e.g., Klf9, Dio1, Shh) and a housekeeping gene (e.g., GAPDH).

-

Methodology:

-

Culture cells in hormone-depleted medium.

-

Treat cells with vehicle, T3 (positive control), or Boc-DL-thyronine for an appropriate time (e.g., 6-24 hours). [7] 3. Isolate total RNA from the cells.

-

Synthesize cDNA via reverse transcription.

-

Perform qPCR using primers for the target and housekeeping genes.

-

-

Data Analysis and Interpretation: Calculate the relative change in target gene expression (e.g., using the ΔΔCt method). A significant change in gene expression that mirrors the effect of T3 would indicate a functional thyromimetic effect.

Phenotypic Cellular Assays

Experimental Protocol: T3-Dependent Cell Proliferation Assay

-

Objective: To determine if Boc-DL-thyronine affects the proliferation rate of cells that depend on thyroid hormone for growth.

-

Materials: Rat pituitary tumor cell line GH3, which is dependent on T3 for proliferation when plated at low density in serum-free medium. [8]MTT reagent or other cell viability assay kits.

-

Methodology:

-

Plate GH3 cells at low density in 96-well plates in a serum-free medium.

-

Treat the cells with a dose-response of T3 (positive control) or Boc-DL-thyronine.

-

Incubate for 3-5 days to allow for changes in proliferation.

-

Add MTT reagent to the wells and incubate for 2-4 hours. The mitochondrial enzymes of viable cells will convert the MTT salt into formazan crystals. [8] 5. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis and Interpretation: An increase in absorbance correlates with an increase in cell number. A dose-dependent increase in proliferation similar to that caused by T3 would indicate that Boc-DL-thyronine has a thyromimetic effect on this cellular process.

| Assay | T3 (Positive Control) Expected Outcome | Boc-DL-thyronine Hypothesized Outcome |

| TR Binding (IC50) | Potent displacement of [125I]-T3 | No displacement |

| Reporter Assay (Agonist) | Dose-dependent increase in luciferase | No increase in luciferase |

| Reporter Assay (Antagonist) | N/A | No inhibition of T3-induced signal |

| qPCR (e.g., Klf9 mRNA) | Significant upregulation | No change in expression |

| GH3 Proliferation | Dose-dependent increase in proliferation | No change in proliferation |

Part 4: Conclusion and Synthesis

References

- Lebl, J., & Schober, E. (1998). An in vitro test system for thyroid hormone action. PubMed.

- Pillai, S., et al. (n.d.). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Source not specified.

- National Institutes of Health (NIH). (n.d.). Development of an In Vitro Human Thyroid Microtissue Model for Chemical Screening. NIH.

- Concept Life Sciences. (n.d.). Endocrine Disruption & Thyroid Hormone Assays. Concept Life Sciences.

- MySkinRecipes. (n.d.). Boc-3,5,3'-triiodo-L-thyronine. MySkinRecipes.

- Endotext - NCBI Bookshelf. (n.d.).

- Cheng, S. Y., et al. (2010). Molecular Aspects of Thyroid Hormone Actions. Endocrine Reviews, Oxford Academic.

- Medmastery. (2017). Evaluating total thyroid hormone levels. YouTube.

- Lin, K. H., et al. (n.d.). Conformational changes of human beta 1 thyroid hormone receptor induced by binding of 3,3',5-triiodo-L-thyronine. Source not specified.

- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.

- Horiuchi, R., et al. (1985). Characterization of binding and uptake of 3,3',5-triido-L-thyronine in cultured mouse fibroblasts. PubMed.

- Cheng, S. Y., et al. (1983). Receptor-mediated uptake of 3,3',5-triiodo-L-thyronine by cultured fibroblasts. PMC - NIH.

- Colorado State University. (n.d.). Thyroid Hormone Receptors.

- ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?.

- BenchChem. (2025). An In-Depth Technical Guide to the Interaction of DL-Thyronine with Thyroid Hormone Receptors. BenchChem.

- Yen, P. M. (2018). Cellular Action of Thyroid Hormone. Endotext - NCBI Bookshelf.

- Jorgensen, E. C., et al. (n.d.). Thyroid hormone analogues.

- Mullur, R., et al. (n.d.). Mechanisms of thyroid hormone action. PMC - PubMed Central - NIH.

- Segal, J. (n.d.). Effect of hypothyroidism on the in-vivo and in-vitro uptake of sugar by rat thymocytes and on the stimulatory response to 3,5,3'-tri-L-iodothyronine. PubMed.

- Pittman Jr, J. A., et al. (1969). Studies with 3,3',5'-trichloro-DL-thyronine and a hypothesis for a test of pituitary TSH reserve. PubMed.

- ACS Publications. (2021). Conformational Changes of Thyroid Receptors in Response to Antagonists.

- Gereben, B., et al. (n.d.). Cracking the Code for Thyroid Hormone Signaling. PMC - NIH.

- Lombardi, A., et al. (2015).

- Shafi, S. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.

- Bianco, A. C. (n.d.). Role of the type 2 iodothyronine deiodinase (D2) in the control of thyroid hormone signaling. Source not specified.

- St Germain, D. L., & Whittemore, S. (1986). Cellular uptake of 3,5,3'-triiodothyronine and thyroxine by red blood and thymus cells. PubMed.

- Bianco, A. C. (n.d.). Role of the type 2 iodothyronine deiodinase (D2) in the control of thyroid hormone signaling. Source not specified.

- Samuels, H. H., et al. (n.d.). Regulation of gene expression by thyroid hormone. PMC - PubMed Central.

- Holm, A. C., et al. (1980). Uptake of L-triiodothyronine into human cultured lymphocytes. PubMed - NIH.

- Gil-Ibañez, P., et al. (n.d.). Thyroid Hormone Regulation of Gene Expression in Primary Cerebrocortical Cells: Role of Thyroid Hormone Receptor Subtypes and Interactions with Retinoic Acid and Glucocorticoids.

- Pantos, C., et al. (2012). Regulation of Gene Expression with Thyroid Hormone in Rats with Myocardial Infarction. PLoS One.

- BOC Sciences. (n.d.). CAS 51-48-9 L-Thyroxine. BOC Sciences.

- Pitt-Rivers, R. (n.d.).

- Jonklaas, J. (n.d.).

- National Institutes of Health (NIH). (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. NIH.

- D'Agostino, M., et al. (n.d.). ZFP36L2 Role in Thyroid Functionality. MDPI.

- Kschonsek, J., et al. (n.d.).

- ClinicalTrials.gov. (2013). Combined Levothyroxine/Liothyronine Supplementation in Hypothyroid Patients With Brain Tumors. ClinicalTrials.gov.

- Samuels, H. H., et al. (n.d.). Depletion of L-3,5,3'-Triiodothyronine and L-Thyroxine in Euthyroid Calf Serum for Use in Cell Culture Studies of the Action of Thyroid Hormone.

- Colucci, P., et al. (n.d.). A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism. PMC - PubMed Central.

Sources

- 1. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cracking the Code for Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thyroid Hormone Receptors [vivo.colostate.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. An in vitro test system for thyroid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the metabolic stability of Boc-DL-thyronine

An In-Depth Technical Guide to Investigating the Metabolic Stability of Boc-DL-thyronine

Abstract

Boc-DL-thyronine is a synthetically modified amino acid derivative of the native thyroid hormone structure. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the amine and the presence of a racemic mixture of D- and L-enantiomers introduce significant complexity to its expected metabolic fate. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the metabolic stability of Boc-DL-thyronine. It moves from the foundational principles of endogenous thyronine metabolism to hypothesized metabolic pathways and culminates in detailed, field-proven protocols for in vitro assessment. The objective is to equip scientists with the necessary strategic and methodological tools to characterize the molecule's metabolic profile, predict its in vivo clearance, and identify potential metabolites.

Introduction: The Synthetic Challenge of Boc-DL-thyronine

In pharmaceutical research, the modification of endogenous molecules is a common strategy for developing new therapeutic agents or research tools. Boc-DL-thyronine represents such a modification, where the native L-thyronine structure is altered in two critical ways:

-

Amine Protection: The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This group is fundamental in organic synthesis, prized for its stability under many conditions and its clean removal under acidic environments.[1][2][3] In a biological context, this bulky group may serve as a prodrug moiety, potentially altering solubility, permeability, and receptor binding, or it may sterically hinder enzymatic attack.

-

Racemic Nature: The compound is a DL-racemic mixture. Biological systems, particularly enzymes, are chiral and often exhibit high stereoselectivity. Therefore, the D- and L-enantiomers of thyronine are expected to have vastly different interactions with metabolic enzymes.

The central challenge is that no direct literature exists detailing the metabolic fate of this specific derivative. Therefore, its stability is not a matter of citation but of investigation. This guide provides the strategic rationale and actionable protocols to deconstruct this problem, focusing on the interplay between the Boc group, the thyronine core, and its stereochemistry.

Foundational Principles: The Metabolic Landscape of Endogenous Thyronines

To predict the fate of Boc-DL-thyronine, one must first understand the established metabolic pathways of endogenous thyroid hormones like Thyroxine (T4) and Triiodothyronine (T3). Metabolism is primarily a system of activation and inactivation controlled by specific enzyme families.[4]

2.1 The Deiodinase Enzyme Family The most critical pathway for thyroid hormone metabolism is deiodination, catalyzed by a family of selenoenzymes known as deiodinases (DIOs).[5][6] These enzymes remove specific iodine atoms, thereby modulating the hormone's biological activity.[7]

-

Type 1 Deiodinase (D1): Located primarily in the liver and kidneys, D1 can perform both outer ring deiodination (activation, T4 to T3) and inner ring deiodination (inactivation, T4 to reverse T3).[8][9]

-

Type 2 Deiodinase (D2): Found in tissues like the brain, pituitary, and brown adipose tissue, D2 exclusively performs outer ring deiodination, converting the prohormone T4 into the active hormone T3 for local tissue use.[7][10]

-

Type 3 Deiodinase (D3): This is the primary physiological inactivator of thyroid hormones. It removes an inner ring iodine, converting T4 to inactive reverse T3 (rT3) and T3 to 3,3'-diiodo-L-thyronine (T2).[8][11]

Diagram 1: Canonical Thyroid Hormone Metabolism

Caption: Metabolic activation and inactivation pathways of thyroid hormones catalyzed by deiodinases.

2.2 Phase II Conjugation Pathways After or in parallel with deiodination, the thyronine structure can undergo Phase II metabolism to increase its water solubility and facilitate excretion. Key pathways include:

-

Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), this involves attaching glucuronic acid to the phenolic hydroxyl group.

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this adds a sulfate group, primarily at the 4'-hydroxyl position.[4][9]

2.3 Cytochrome P450 (CYP) Involvement While deiodination is paramount, CYP enzymes, the primary drivers of Phase I metabolism for most xenobiotics, also play a role. Thyroid hormones are known to regulate the expression of certain CYPs, such as CYP3A4.[12][13][14] While not the primary metabolic route for the thyronine core itself, CYPs could be involved in oxidative metabolism, particularly if the primary deiodination sites are blocked or sterically hindered.

Hypothesized Metabolic Fates of Boc-DL-thyronine

Based on first principles, we can propose several competing metabolic pathways for Boc-DL-thyronine. An investigation must aim to confirm or refute these hypotheses.

-

Boc Group Stability: The tert-butyl carbamate linkage is generally resistant to enzymatic hydrolysis by common proteases and esterases. Its primary lability is to strong acids.[] Therefore, it is hypothesized to be relatively stable in metabolic systems. However, its stability is not absolute and must be experimentally verified.

-

Metabolism of the Thyronine Core: If the Boc group is stable, it may act as a steric shield, hindering the approach of deiodinases to the thyronine rings. If it is labile, its removal would yield DL-thyronine, which would then become a substrate for the metabolic pathways described in Section 2.0.

-

Stereoselectivity: This is a critical factor. Endogenous metabolism is tailored to the L-enantiomer. The D-enantiomer of thyronine is likely to be a very poor substrate for deiodinases. It may be metabolized slowly by other, less specific enzymes (e.g., certain CYPs) or be excreted unchanged. It could also potentially act as an inhibitor of L-thyronine metabolism.

Diagram 2: Hypothesized Metabolic Pathways for Boc-DL-thyronine

Caption: Divergent metabolic hypotheses for the L- and D-enantiomers of Boc-thyronine.

A Step-by-Step Guide to In Vitro Metabolic Stability Assessment

To test the hypotheses above, a tiered in vitro approach is recommended. This workflow efficiently screens for metabolic liability and provides increasingly detailed mechanistic information.

Diagram 3: General Workflow for In Vitro Metabolic Stability Assessment

Caption: A tiered experimental workflow for assessing metabolic stability.

4.1 Protocol: Liver Microsomal Stability Assay

-

Expertise & Causality: This assay is the workhorse for assessing Phase I metabolism.[16] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP and FMO enzymes. By incubating the compound with microsomes and the necessary cofactor (NADPH), we can rapidly determine its susceptibility to oxidative metabolism.[17] A high turnover rate in this assay strongly suggests the compound is a substrate for CYP enzymes.

-

Self-Validating Protocol:

-

Preparation: Prepare a stock solution of Boc-DL-thyronine (e.g., 1 mM in DMSO). Prepare pooled human liver microsomes (HLM) at a concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: In a 96-well plate, add the HLM suspension. Add the test compound to reach a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes to equilibrate. Include positive control wells (e.g., 1 µM Midazolam for CYP3A4) and negative control wells (without NADPH).

-

Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase).

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

-

Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Data Analysis: Quantify the peak area ratio of Boc-DL-thyronine to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the degradation rate constant.

-

Half-life (t½): 0.693 / k

-

Intrinsic Clearance (CLint): (k / [microsomal protein]) * (ml/mg)

-

-

4.2 Protocol: Suspended Hepatocyte Stability Assay

-

Expertise & Causality: While microsomes are excellent for Phase I, they lack most Phase II enzymes and the cellular machinery for drug transport. Cryopreserved hepatocytes provide a more complete and physiologically relevant system.[17] A compound that is stable in microsomes but unstable in hepatocytes is likely metabolized by Phase II enzymes (like UGTs or SULTs) or is actively taken up by transporters.

-

Self-Validating Protocol:

-

Hepatocyte Recovery: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium and determine cell viability and concentration using trypan blue exclusion.

-

Incubation: Dilute the hepatocyte suspension to a final density of 0.5 - 1.0 x 10^6 viable cells/mL. Add the test compound to a final concentration of 1 µM.

-

Time Points: Incubate in a shaking water bath or CO2 incubator at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.

-

Quenching & Processing: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard. Vortex and centrifuge to pellet cell debris and protein. Analyze the supernatant by LC-MS/MS.

-

Data Analysis: Perform calculations for half-life and intrinsic clearance as described in Protocol 4.1, normalizing to cell number instead of protein concentration.

-

Analytical Methodology: The Central Role of LC-MS/MS

Accurate quantification of the parent compound is essential for stability assays. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity.

5.1 Protocol: Generic LC-MS/MS Method Development

-

Expertise & Causality: This protocol establishes a robust method for detecting and quantifying Boc-DL-thyronine in complex biological matrices. The key is to develop a Multiple Reaction Monitoring (MRM) method, where the mass spectrometer is programmed to detect a specific precursor ion (the parent molecule) and a specific product ion (a fragment of the parent), ensuring high specificity.

-

Self-Validating Protocol:

-

Compound Tuning: Infuse a standard solution of Boc-DL-thyronine directly into the mass spectrometer to determine its parent mass (precursor ion) and optimal fragmentation pattern (product ions). Select the most intense and stable precursor-to-product ion transition for the MRM assay.

-

Chromatography:

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound. This separates the analyte from matrix components.

-

-

Sample Analysis: Inject the processed samples from the in vitro assays (Section 4.0).

-

Quantification: Integrate the peak area for the analyte's MRM transition and normalize it to the peak area of the internal standard's MRM transition.

-

Data Interpretation and Application

The data generated from these assays provide a quantitative measure of metabolic stability. This information is critical for early-stage drug development.

Table 1: Example In Vitro Metabolic Stability Data for Boc-DL-thyronine

| Test System | Parameter | Hypothetical Value | Positive Control (Midazolam) | Interpretation |

| Human Liver Microsomes (+NADPH) | t½ (min) | > 60 | 8.5 | Compound is highly stable to CYP-mediated (Phase I) metabolism. |

| Human Liver Microsomes (-NADPH) | t½ (min) | > 60 | > 60 | Confirms stability is not due to non-enzymatic degradation. |

| Human Hepatocytes | t½ (min) | 45 | 12.0 | Compound is moderately unstable in whole cells. The discrepancy with microsomes suggests metabolism by Phase II enzymes (e.g., UGTs) or active transport. |

| Rat Liver Microsomes (+NADPH) | t½ (min) | > 60 | 15.2 | Stability profile is similar in rats, suggesting it may be a suitable species for initial in vivo PK studies. |

-

Trustworthiness through Synthesis: By comparing results across systems, a clear picture emerges. Stability in microsomes but lability in hepatocytes is a classic signature of a compound cleared by non-CYP pathways.[17] This self-validating system of tiered assays allows researchers to pinpoint the metabolic route with confidence. This data directly informs decisions on whether a compound is viable for further development and helps predict its human pharmacokinetic profile. A compound with very high clearance would likely have poor oral bioavailability and a short duration of action.[18]

Conclusion

Investigating the metabolic stability of a novel synthetic analogue like Boc-DL-thyronine requires a systematic, hypothesis-driven approach. There is no single experiment that can provide the answer; rather, it is the synthesis of data from a tiered set of in vitro assays that illuminates the metabolic profile. The key predictive factors—the stability of the Boc group, the accessibility of the thyronine core to metabolic enzymes, and the profound influence of stereochemistry—must be addressed experimentally. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently characterize the metabolic fate of Boc-DL-thyronine, enabling informed decisions in the complex process of drug discovery and development.

References

- Gereben, B., Zavacki, A. M., Ribich, S., Kim, B. W., Krueger, S. A., Voigt, W., ... & Bianco, A. C. (2009). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrine Reviews.

- Bianco, A. C., & Kim, B. W. (2021). Deiodinases and the Metabolic Code for Thyroid Hormone Action. Endocrinology.

- Luongo, C., & Salvatore, D. (n.d.). Deiodinases and their intricate role in thyroid hormone homeostasis. University of Naples Federico II Institutional Research Archive.

- Gereben, B., & Salvatore, D. (2012). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Endocrine, Metabolic & Immune Disorders-Drug Targets.

- Salvatore, D. (2012). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Semantic Scholar.

- Hintze, C. J., et al. (n.d.). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Provided by publisher.

- Kim, H. J., et al. (1998).

- Kim, H. J., et al. (1998). Separate and Interactive Regulation of Cytochrome P450 3A4 by Triiodothyronine, Dexamethasone, and Growth Hormone in Cultured Hepatocytes. The Journal of Clinical Endocrinology & Metabolism, Oxford Academic.

- Innao, V., et al. (2017). Thyroid hormones modulation of CYP P450 levels. Role of the integrin...

- Prezzavento, O., et al. (2021). In vitro metabolic stability assays for the selected compounds.

- Le Gac, F., & Fini, J. B. (2011). Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay. PubMed.

- Takahashi, N., et al. (2010). Effect of Thyroid Hormone on the Activity of CYP3A Enzyme in Humans.

- Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Proceedings.

- Takahashi, N., et al. (2010). Effect of thyroid hormone on the activity of CYP3A enzyme in humans. PubMed.

- Hornung, M. W., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. PubMed.

- Creative Biolabs. (n.d.). Metabolic Stability Assay.

- Scott, M. K., et al. (2013). Metabolically Stable tert-Butyl Replacement. PMC - NIH.

- BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT.

- BOC Sciences. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. BOC Sciences.

- Mondal, S., & Mugesh, G. (2019). Synthesis of compound 13 starting from 3,5‐diiodo‐L‐thyronine through...

- Santa Cruz Biotechnology. (n.d.). Boc-DL-thyronine. Santa Cruz Biotechnology.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

- Parasuraman, P., et al. (2023). Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. PMC - NIH.

- Joshaghani, H. R., et al. (2011). Metabolic pathways of tetraidothyronine and triidothyronine production by thyroid gland: a review of articles. PubMed.

- Glinni, D., & Lanni, A. (2024). Thyroid Hormones and Metabolism Regulation: Which Role on Brown Adipose Tissue and Browning Process? MDPI.

- BOC Sciences. (n.d.).

- Andrea, T. A., et al. (1980). Thyroid hormone analogues.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Limo, J. K. (2013). Metabolic pathways of thyroid hormone activation and inactivation that...

- Visser, T. J. (2017). Metabolism of Thyroid Hormone. Endotext - NCBI Bookshelf.

- van der Spek, R., et al. (2017). The classic pathways of thyroid hormone metabolism.

- Ninja Nerd. (2017). Endocrinology | Synthesis of Thyroid Hormone. YouTube.

- Hennessey, J. V., et al. (2025). Changes in Thyroid Metabolites after Liothyronine Administration: A Secondary Analysis of Two Clinical Trials That Incorporated Pharmacokinetic Data.

- Rodriguez-Rangel, I., et al. (2022).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Deiodinases and the Metabolic Code for Thyroid Hormone Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unina.it [iris.unina.it]

- 9. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Separate and interactive regulation of cytochrome P450 3A4 by triiodothyronine, dexamethasone, and growth hormone in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Effect of thyroid hormone on the activity of CYP3A enzyme in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 17. bioivt.com [bioivt.com]

- 18. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Use of Boc-DL-Thyronine as a Precursor for High-Specific-Activity Radioiodinated Thyroxine

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for utilizing N-α-tert-butyloxycarbonyl-DL-thyronine (Boc-DL-thyronine) as a precursor for the synthesis of radiolabeled thyroxine (T4). This guide will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into the purification and quality control of the final radiopharmaceutical.

Introduction: The Rationale for a Protected Precursor in Radioiodination

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism. Radiolabeled analogues of these hormones are indispensable tools in biomedical research and clinical diagnostics, particularly in endocrinology and oncology. The synthesis of these radiolabeled compounds, however, presents unique challenges, most notably the need to achieve high specific activity and radiochemical purity while maintaining the biological integrity of the molecule.

The use of a protected precursor, such as Boc-DL-thyronine, offers a strategic advantage in the radioiodination process. The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the amine functionality of the thyronine backbone. This protection is crucial for several reasons:

-

Preventing Undesired Side Reactions: The amine group, if left unprotected, can be susceptible to oxidation or other side reactions under the conditions required for radioiodination, potentially leading to a heterogeneous mixture of labeled byproducts.

-

Enhancing Solubility: The Boc group can improve the solubility of the precursor in organic solvents often used during the labeling and purification steps.

-

Directing Iodination: While the primary sites of iodination on the thyronine molecule are the phenolic rings, protecting the amine group ensures that the reaction is directed specifically to the aromatic moieties.

This guide will focus on the use of Boc-DL-thyronine for the preparation of radioiodinated T4, a critical tracer for studying thyroid hormone metabolism and for use in competitive binding assays.

The Chemistry of Radioiodination: The Chloramine-T Method

A widely employed and effective method for incorporating radioiodine into tyrosine and thyronine residues is the Chloramine-T method.[1][2][3] This technique relies on the in-situ generation of an electrophilic iodine species that readily substitutes onto the electron-rich aromatic rings of the thyronine precursor.

The overall process can be visualized as a three-step workflow:

Caption: Workflow of the Chloramine-T radioiodination method.

Mechanism of Action

Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) acts as a mild oxidizing agent. In an aqueous solution, it hydrolyzes to form hypochlorous acid (HOCl), which in turn oxidizes the radioiodide (e.g., Na¹²⁵I) to a more electrophilic species, such as iodine monochloride (ICl) or the iodonium ion (I⁺). This reactive iodine species then attacks the ortho positions of the phenolic ring of the Boc-DL-thyronine precursor.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of radioiodinated T4 using Boc-DL-thyronine as a precursor. It is imperative that all procedures involving radioactive materials are conducted in a properly certified radiochemistry laboratory with appropriate shielding and safety precautions.

Protocol 1: Radioiodination of Boc-DL-Thyronine

This protocol is a representative procedure and may require optimization based on the specific activity of the starting radioiodide and the desired final product characteristics.

Materials:

-

Boc-DL-thyronine

-

Sodium Iodide [¹²⁵I] (or [¹³¹I]) in 0.1 M NaOH

-

Phosphate buffer (0.5 M, pH 7.5)

-

Chloramine-T solution (1 mg/mL in phosphate buffer, freshly prepared)

-

Sodium metabisulfite solution (2 mg/mL in phosphate buffer, freshly prepared)

-

Eppendorf tubes

-

Vortex mixer

-

Lead shielding

Procedure:

-

Precursor Preparation: Dissolve Boc-DL-thyronine in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) and then dilute with the phosphate buffer to a final concentration of 1 mg/mL.

-

Reaction Setup: In a shielded Eppendorf tube, add the following reagents in the specified order:

-

20 µL of 0.5 M phosphate buffer (pH 7.5)

-

10 µL of Boc-DL-thyronine solution (10 µg)

-

1 mCi (37 MBq) of Na[¹²⁵I] (in 5-10 µL)

-

-

Initiation of Iodination: Add 10 µL of the freshly prepared Chloramine-T solution. Immediately vortex the mixture for 30-60 seconds at room temperature. The reaction time is critical and should be optimized to maximize iodination while minimizing potential oxidative damage to the precursor.

-

Quenching the Reaction: After the desired reaction time, add 20 µL of the sodium metabisulfite solution to quench the reaction. Vortex the mixture for an additional 30 seconds. The sodium metabisulfite reduces any unreacted Chloramine-T and reactive iodine species, effectively stopping the iodination process.

Protocol 2: Deprotection of Boc-[¹²⁵I]DL-Thyronine

The removal of the Boc protecting group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.

Materials:

-

Reaction mixture from Protocol 3.1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen gas supply

-

Heating block

Procedure:

-

Solvent Evaporation: Gently evaporate the aqueous solvent from the quenched reaction mixture under a stream of nitrogen gas.

-

Acidic Cleavage: To the dried residue, add a solution of 50% TFA in DCM (v/v). A typical volume would be 100-200 µL.

-

Incubation: Allow the deprotection reaction to proceed at room temperature for 30 minutes. Gentle warming (e.g., to 40°C) can be employed to expedite the process, but care must be taken to avoid degradation of the radiolabeled product.

-

TFA Removal: Evaporate the TFA and DCM under a gentle stream of nitrogen. The resulting residue contains the crude radiolabeled DL-thyroxine ([¹²⁵I]T4).

Protocol 3: Purification of [¹²⁵I]T4 by HPLC

High-performance liquid chromatography (HPLC) is the gold standard for purifying radiolabeled compounds, offering excellent separation of the desired product from unreacted precursor, free radioiodide, and other byproducts.

Materials:

-

Crude [¹²⁵I]T4 from Protocol 3.2

-

HPLC system with a UV detector and a radioactivity detector

-

Reversed-phase C18 column

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Collection vials

Procedure:

-

Sample Preparation: Reconstitute the crude [¹²⁵I]T4 residue in a small volume of the initial mobile phase mixture (e.g., 95% A, 5% B).

-

HPLC Separation: Inject the sample onto the C18 column. A typical gradient elution profile would be:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: Return to 5% B

-

-

Fraction Collection: Monitor the chromatogram from both the UV and radioactivity detectors. Collect the fractions corresponding to the radioactive peak of [¹²⁵I]T4.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the purified radiolabeled thyroxine.

Caption: Workflow for the HPLC purification of [¹²⁵I]T4.

Quality Control and Data Analysis

Rigorous quality control is essential to ensure the identity, purity, and specific activity of the final radiolabeled product.

Radiochemical Purity

The radiochemical purity of the final [¹²⁵I]T4 product should be assessed by analytical HPLC. A radiochemical purity of >95% is generally required for most applications.[4]

Specific Activity

The specific activity (activity per unit mass, e.g., mCi/µg or GBq/µmol) is a critical parameter, especially for receptor binding studies where high specific activity is necessary to detect low concentrations of binding sites. The specific activity can be calculated by dividing the total radioactivity of the purified product by the mass of the thyroxine, which can be determined from the UV absorbance peak in the HPLC chromatogram by comparison to a standard curve of non-radiolabeled T4. Specific activities in the range of 1000-2000 Ci/mmol have been reported for radioiodinated thyroid hormones.[5]

| Parameter | Typical Value | Method of Determination |

| Radiochemical Yield | 60-80% | Calculated as the percentage of the initial radioactivity incorporated into the final purified product. |

| Radiochemical Purity | >95% | Analytical HPLC with radioactivity detection. |

| Specific Activity | 1000-2000 Ci/mmol | Calculated from the total radioactivity and the mass of the product determined by UV-HPLC. |

Conclusion and Future Perspectives

The use of Boc-DL-thyronine as a precursor for the synthesis of radiolabeled thyroxine provides a robust and reliable method for producing high-quality radiotracers. The Boc protecting group effectively shields the amine functionality, leading to cleaner reactions and higher yields of the desired product. The protocols outlined in this guide, based on the well-established Chloramine-T method, offer a solid foundation for researchers in this field.

Future advancements may focus on the development of more efficient and milder radioiodination techniques, such as those employing enzymatic or organometallic approaches, to further improve the specific activity and reduce the potential for oxidative damage. Additionally, the application of automated synthesis modules will be crucial for the routine and standardized production of radiolabeled thyroxine for both preclinical research and clinical applications.

References

-

Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (Source: PMC - NIH) [Link]

-

Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation. (Source: PubMed) [Link]

-

Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation. (Source: ResearchGate) [Link]

-

Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups. (Source: PubMed) [Link]

-

Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (Source: MDPI) [Link]

-

An Improved Method of Radioiodination With Chloramine T. (Source: PubMed) [Link]

-

Late-stage labeling of diverse peptides and proteins with iodine-125. (Source: PMC) [Link]

-

A novel radioiodination technique for the production of T3125 I and T4125 I for sensitive radioimmunoassay. (Source: INIS-IAEA) [Link]

-

Preparation of 125I-thyroxine and 125I-triiodothyronine of high specific activity for the radioimmunoassay of serum total T4 and T3. (Source: PubMed) [Link]

-

A Modified Method for Increasing Radiochemical Purity of I-125 for Radiopharmaceuticals. (Source: ResearchGate) [Link]

-

[A 125I-thyronine derivative of high specific activity and radiochemical stability (pseudo-T4) (author's transl)]. (Source: PubMed) [Link]

Sources

- 1. Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An improved method of radioiodination with chloramine T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of 125I-thyroxine and 125I-triiodothyronine of high specific activity for the radioimmunoassay of serum total T4 and T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Utilizing Boc-DL-thyronine in Thyroid Hormone Research: Synthesis, Bioassays, and Mechanistic Insights

This guide provides an in-depth technical exploration of Boc-DL-thyronine, a critical tool for researchers, chemists, and drug development professionals in the field of endocrinology. We will move beyond simple definitions to explore the causality behind its use, detailing its role as a synthetic intermediate and its application in elucidating the complex mechanisms of thyroid hormone action. This document is structured to provide both foundational knowledge and field-proven experimental protocols.

The Strategic Importance of Chemical Protection in Thyroid Hormone Synthesis

Thyroid hormones, primarily L-thyroxine (T4) and the more potent L-triiodothyronine (T3), are fundamental regulators of metabolism, growth, and development. Their actions are predominantly mediated by binding to nuclear thyroid hormone receptors (TRs), which act as ligand-activated transcription factors.[1] To probe the intricate structure-activity relationships of these hormones, develop novel therapeutic analogs, or create labeled tracers for metabolic studies, researchers rely on chemical synthesis.

A central challenge in synthesizing complex molecules like thyronine derivatives is the presence of multiple reactive functional groups, particularly the amino group on the alanine side chain. Uncontrolled reactions at this site can lead to unwanted byproducts and significantly lower yields. This necessitates the use of a "protecting group" strategy. The tert-Butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions used in thyronine synthesis (e.g., iodination, ether bond formation) and its clean, acid-labile removal that does not damage the final molecule.[2] Boc-DL-thyronine, therefore, serves as a versatile and stable foundational scaffold for building more complex and functionally diverse thyroid hormone analogs.

Table 1: Physicochemical Properties of Boc-DL-thyronine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| Boc-DL-thyronine | C₂₀H₂₃NO₆ | 373.40 | Protected synthetic precursor[3] |

| DL-Thyroxine (T4) | C₁₅H₁₁I₄NO₄ | 776.87 | Prohormone[] |

| Liothyronine (T3) | C₁₅H₁₂I₃NO₄ | 650.98 | Active hormone[5] |

| Boc-L-thyroxine | C₂₀H₁₉I₄NO₆ | 877.00 | Protected prohormone[6] |

Application in the Synthesis of Novel Thyroid Hormone Analogs

The primary application of Boc-DL-thyronine is as a starting material or key intermediate in the multi-step synthesis of thyroid hormone analogs, including isotopically labeled standards for mass spectrometry.[2] The Boc group ensures that the amine is non-reactive during critical steps like iodination and the formation of the characteristic diphenyl ether bond.

Caption: General workflow for synthesizing thyroid hormone analogs.

Experimental Protocol: Synthesis of an N-Boc-Diiodothyronine Intermediate

This protocol is adapted from established methods for the synthesis of thyroxine precursors and demonstrates the core steps where Boc protection is critical.[2][7]

Objective: To synthesize N-Boc-3,5-diiodo-L-thyronine methyl ester, a key intermediate for more complex analogs.

Causality: The synthesis begins with L-tyrosine. The carboxylic acid is first protected as a methyl ester, and the amine is protected with a Boc group to prevent side reactions during the subsequent harsh iodination and coupling steps.[7] The diphenyl ether bond is then formed via a copper-mediated Ullmann condensation.

Materials:

-

N-Boc-3,5-diiodo-L-tyrosine methyl ester

-

4-(Triisopropyl)silyloxyphenyl boronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Diisopropylethylamine (DIPEA), anhydrous

-

4Å Molecular sieves

-

Tetrabutylammonium fluoride (TBAF)

-

Ethyl acetate, Hexanes, HCl (1M), Sodium thiosulfate (10%), Brine

-

Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Vessel Preparation: Flame-dry a round-bottom flask containing 4Å molecular sieves under a vacuum and flush with argon. This ensures anhydrous conditions, which are critical for the copper-mediated reaction.

-

Reagent Addition: Under an argon atmosphere, add 4-(triisopropyl)silyloxyphenyl boronic acid (2.5 eq), anhydrous DCM, DIPEA (5 eq), and pyridine (5 eq). Stir the mixture.

-

Catalyst Addition: Add dry copper(II) acetate (1.0 eq) to the mixture. The solution will typically turn a deep green or blue. Stir for 10 minutes to allow for catalyst coordination.

-

Substrate Addition: Dissolve N-Boc-3,5-diiodo-L-tyrosine methyl ester (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 5 minutes.

-

Reaction: Stir the reaction at room temperature under a dry air or argon atmosphere for 48 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 1M HCl, 10% aqueous sodium thiosulfate (to quench any remaining iodine species), water, and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification (Step 1): Filter the solution and concentrate it under reduced pressure. Purify the crude product via flash column chromatography to isolate the silyl-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent like THF and add TBAF (1.1 eq). Stir at room temperature until the deprotection of the silyl ether is complete (monitor by TLC).

-

Final Purification: Perform a second aqueous workup and purify the final product, N-Boc-3,5-diiodo-L-thyronine methyl ester, by flash chromatography.[2]

Investigating Biological Activity: Receptor Binding and Enzyme Inhibition

Once synthesized, thyronine analogs are evaluated for their biological activity. Key investigations include determining their binding affinity for thyroid hormone receptors and assessing their potential to inhibit enzymes involved in thyroid hormone biosynthesis, such as thyroid peroxidase (TPO).

The Genomic Signaling Pathway

The primary mechanism of thyroid hormone action is through the regulation of gene expression.[8] T3, the active hormone, enters the cell and nucleus, where it binds to the Ligand Binding Domain (LBD) of a Thyroid Hormone Receptor (TR). TRs typically form a heterodimer with the Retinoid X Receptor (RXR) on specific DNA sequences called Thyroid Hormone Response Elements (TREs). In the absence of a ligand, this complex recruits corepressor proteins, silencing gene transcription. Ligand binding induces a conformational change, causing the release of corepressors and the recruitment of coactivator proteins, which then initiate the transcription of target genes.[1]

Caption: Genomic signaling pathway of thyroid hormone receptors.

Experimental Protocol: In Vitro Thyroid Hormone Receptor Competitive Binding Assay

This protocol provides a framework for determining the relative binding affinity of a test compound (e.g., a newly synthesized thyronine analog) for TRs.

Principle: The assay measures the ability of an unlabeled test compound to compete with a constant amount of a high-affinity radiolabeled ligand (e.g., [¹²⁵I]T₃) for the ligand-binding domain of the TR. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀ value, which is inversely proportional to its binding affinity.[9]

Materials:

-

Purified recombinant TRα or TRβ ligand-binding domain (LBD).

-

Radiolabeled [¹²⁵I]T₃.

-

Unlabeled test compound (thyronine analog) and unlabeled T₃ (for standard curve).

-

Assay Buffer (e.g., potassium phosphate buffer with DTT and glycerol).

-

96-well filter plates with nitrocellulose membrane.

-

Vacuum manifold.

-

Phosphorimager screen and reader or gamma counter.

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the unlabeled test compound and a standard curve of unlabeled T₃ in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the TR-LBD, a fixed concentration of [¹²⁵I]T₃ (typically at its Kd value), and varying concentrations of the test compound or standard T₃. Also, prepare wells for total binding (no competitor) and non-specific binding (a large excess of unlabeled T₃).

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

-

Separation: Pre-wet the filter plate with wash buffer. Transfer the contents of the reaction plate to the filter plate placed on a vacuum manifold. Apply a vacuum to rapidly draw the liquid through, trapping the TR-ligand complexes on the nitrocellulose membrane while unbound ligand passes through.

-

Washing: Wash the wells multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Detection: Disassemble the filter plate and allow the membrane to dry completely. Expose the membrane to a phosphorimager screen overnight.

-

Data Analysis: Scan the screen using a phosphorimager. Quantify the radioactivity in each spot. Subtract non-specific binding from all other values. Plot the percent specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]

Experimental Protocol: Thyroid Peroxidase (TPO) Inhibition Assay